Crystal Structure and Conformational Differentiation of Triclopyr-ethyl Ester vs. Triclopyr Acid
Single-crystal X-ray diffraction analysis reveals that triclopyr ethyl ester crystallizes in the monoclinic system (space group P21/c) with unit-cell parameters a = 4.9615(2) Å, b = 30.9297(14) Å, c = 15.9155(10) Å, β = 91.466(4)°, Z = 4 . Each unit cell contains two discrete, reversely arranged molecules, assembled into a 3D network via rich Cl⋯Cl halogen bond interactions. Critically, the flexible conformation of the phenoxy methylene group in triclopyr ethyl ester was directly compared with that of triclopyr acid . The distinct torsion angles adopted by the ethyl ester side chain relative to the pyridine ring differentiate its molecular packing and intermolecular interactions from the acid form. This structural differentiation has implications for solid-state stability, solubility, and co-crystal engineering of formulations.
| Evidence Dimension | Crystal system and unit-cell parameters |
|---|---|
| Target Compound Data | Triclopyr ethyl ester: monoclinic, P21/c, a=4.9615 Å, b=30.9297 Å, c=15.9155 Å, β=91.466°, Z=4 |
| Comparator Or Baseline | Triclopyr acid: crystal structure not isostructural; phenol methylene conformation differs as discussed in text |
| Quantified Difference | Conformational flexibility of phenoxy methylene group explicitly compared and found to differ between ethyl ester and acid forms; distinct halogen-bonding network in the ester |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; compound synthesized via one-pot solvothermal reaction |
Why This Matters
Distinct crystal packing and intermolecular interactions affect bulk solid handling properties (flowability, hygroscopicity) and can guide formulators in selecting the appropriate triclopyr derivative for solid formulation development.
- [1] Li, J.-X., Xiong, L.-Y., Xu, X.-J., Liu, C., Wang, Z.-G. (2022). The synthesis, crystal structure and conformation analysis of triclopyr ethyl ester. Zeitschrift für Kristallographie – Crystalline Materials, 237(10-11), 383–392. DOI: 10.1515/zkri-2022-0047. View Source
